Tert-butyl 3-aminocyclohexanecarboxylate is an organic compound characterized by the molecular formula . It is a derivative of cyclohexane, featuring both an amino group and a carboxylate ester group. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique structural properties, which allow for the creation of various bioactive compounds and intermediates in complex chemical reactions.
Tert-butyl 3-aminocyclohexanecarboxylate is typically synthesized from cyclohexanone and other reagents under controlled laboratory conditions. It is available from chemical suppliers and is used extensively in academic and industrial research settings.
This compound falls under the classification of amino acids and derivatives, specifically as an amino acid ester. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of tert-butyl 3-aminocyclohexanecarboxylate generally begins with cyclohexanone. The key steps in its preparation involve:
The molecular structure of tert-butyl 3-aminocyclohexanecarboxylate features:
Tert-butyl 3-aminocyclohexanecarboxylate can undergo several types of reactions:
The mechanism by which tert-butyl 3-aminocyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets within biological systems. The sterically hindered tert-butyl group influences its reactivity and potential binding interactions with enzymes or receptors.
Factors such as solubility, stability, and molecular size are critical in determining the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties. The specific interactions within biological environments remain an area for further research.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of this compound.
Tert-butyl 3-aminocyclohexanecarboxylate has diverse applications across various scientific fields:
The trans-3-aminocyclohexanol stereochemistry (a closely related scaffold) presented significant synthetic challenges due to the difficulties in controlling regio- and stereochemistry through conventional methods [1]. Early synthetic approaches relied on Raney Nickel reduction of 3-aminocyclohex-2-enone, yielding variable cis:trans ratios (1:2 to 1:1), complicating the isolation of enantiomerically pure material [1]. The emergence of enzymatic resolution technologies addressed these limitations, enabling the production of both enantiomers of trans-3-aminocyclohexanol with >95% enantiomeric excess (ee) on multi-gram scales using Novozyme® 435-catalyzed hydrolysis of 1-acetoxy-3-benzylamidocyclohexane [1]. This biocatalytic approach overcame the inherent limitations of diastereomeric mixtures obtained through traditional reduction methods.
Table 1: Key Synthetic Approaches to Chiral 3-Aminocyclohexane Derivatives
Synthetic Method | Starting Material | Key Product | Stereoselectivity | Scale Demonstrated |
---|---|---|---|---|
Enzymatic Resolution (Novozyme® 435) | 1-Acetoxy-3-benzylamidocyclohexane | (S,S)/(R,R)-3-aminocyclohexanol | >95% ee | 60 g |
Raney Nickel Reduction | 3-Aminocyclohex-2-enone | rac-trans-3-aminocyclohexanol | cis:trans 1:2 to 1:1 | Not specified |
Lithium Amide Desymmetrization | Cyclohexene oxide derivative | (1S,2R)-2-aminocyclohexanecarboxylate | High diastereoselectivity | Preparative scale |
The asymmetric synthesis of cyclohexane-based building blocks expanded significantly with the development of chiral lithium amide bases for desymmetrization reactions. For example, tert-butyl (1S,2R)-2-aminocyclohexanecarboxylate was synthesized using lithium amide (R)-5, demonstrating the strategic application of chiral auxiliaries for stereocontrol in alicyclic systems [4] [9]. The pyrrolidinone auxiliary (R)-6 was similarly employed to generate (2S)-benzylsuccinic acid derivatives with high enantiomeric purity [9]. These methodologies enabled the first asymmetric synthesis of complex targets like the Kelatorphan-like enkephalinase inhibitor (1S,2R,2′S)-2-[2′-(N-hydroxycarbamoylmethyl)-3′-phenylpropionylamino]cyclohexane-1-carboxylic acid, showcasing the critical role of enantiomerically pure cyclohexane carboxylates in medicinal chemistry [4] [9]. The conformational rigidity imparted by the cyclohexane ring enhances biological selectivity by restricting rotational freedom, while the equatorial positioning of substituents in chair conformations optimizes target interactions.
The historical development of tert-butyl 3-aminocyclohexanecarboxylate derivatives is intrinsically linked to the broader application of tert-butyl groups in drug design. Introduced primarily as a metabolic stabilization strategy, the tert-butyl group became ubiquitous in medicinal chemistry during the 1980s-1990s for its ability to block oxidative metabolism and enhance lipophilicity [8]. However, the inherent metabolic vulnerability of tert-butyl groups – particularly oxidation of methyl groups to alcohols and carboxylic acids – drove innovation in bioisosteric replacements [2]. This limitation spurred interest in conformationally constrained analogues like tert-butyl 3-aminocyclohexanecarboxylate, which incorporates the metabolically stabilizing tert-butyl group onto a rigid scaffold with defined stereochemistry.
Table 2: Evolution of Cyclohexane-Based Building Blocks in Drug Discovery
Time Period | Synthetic Capabilities | Key Medicinal Applications | Limitations Addressed |
---|---|---|---|
1970s-1980s | Diastereomeric mixtures via catalytic reduction | Basic heterocyclic scaffolds | Lack of stereocontrol, low enantiopurity |
1990s | Enzymatic resolution methods (>95% ee) | PDE7 inhibitors (thiadiazoles/oxadiazoles) | Scalability of chiral resolution |
2000s | Asymmetric synthesis (lithium amides, auxiliaries) | Enkephalinase inhibitors (e.g., Kelatorphan analogues) | Precise stereochemical control |
2010s-Present | Advanced bioisosteres (e.g., trifluoromethylcyclopropyl) | Improved metabolic stability profiles | tert-butyl metabolism issues |
The specific application of 3-aminocyclohexanol derivatives emerged prominently during studies of thiadiazoles and oxadiazoles as PDE7 inhibitors, where enantiomerically pure trans-3-aminocyclohexanols were identified as crucial synthetic intermediates [1]. Prior to this work, literature contained no reported syntheses of enantiomerically pure 3-aminocyclohexanols, highlighting the innovative nature of this development [1]. The tert-butyl ester variant offered improved handling properties and solubility characteristics compared to the free carboxylic acid analogues, facilitating synthetic manipulations. This scaffold's importance expanded with the recognition that chiral alicyclic amines could mimic bioactive conformations of flexible acyclic drugs while reducing conformational entropy upon binding. The tert-butyl group in particular contributes to passive membrane permeability through its lipophilic character and has been extensively utilized to achieve optimal pharmacokinetic properties, despite ongoing challenges with metabolic susceptibility [8].
The emergence of metabolically stable tert-butyl replacements, such as the trifluoromethylcyclopropyl group (which removes fully sp³ C-H bonds while increasing s-character in remaining C-H bonds), represents a complementary approach to structural optimization that preserves steric bulk while enhancing metabolic stability [2]. However, the continued relevance of tert-butyl 3-aminocyclohexanecarboxylate derivatives demonstrates that strategic incorporation of the tert-butyl group onto conformationally constrained scaffolds remains a viable approach to balancing steric requirements, metabolic stability, and synthetic accessibility in modern drug discovery paradigms.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7